4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride
Overview
Description
4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by its unique structure, which includes a piperidine ring and a piperazinone moiety, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride typically involves the reaction of piperidine with ethyl chloroacetate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reaction time, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated piperazine derivatives .
Scientific Research Applications
4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The compound’s effects are mediated through pathways involving G-protein coupled receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-[2-(4-piperidinyl)ethyl]-2-pyridinamine dihydrochloride
- 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate
- 4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride
Uniqueness
4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride is unique due to its dual piperidine and piperazinone structure, which imparts distinct pharmacological properties. This structural feature allows it to interact with a broader range of biological targets compared to similar compounds .
Properties
IUPAC Name |
4-(2-piperidin-2-ylethyl)piperazin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c15-11-9-14(8-6-13-11)7-4-10-3-1-2-5-12-10;;/h10,12H,1-9H2,(H,13,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWYWKGUPMCPEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCNC(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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